N-(4-fluorophenyl)acetohydrazide
Description
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
N-(4-fluorophenyl)acetohydrazide |
InChI |
InChI=1S/C8H9FN2O/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,10H2,1H3 |
InChI Key |
VGQFUMSHRZVWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Acetohydrazide and Its Analogs
General Synthetic Strategies for Acetohydrazides and their Derivatives
Acetohydrazides are typically synthesized through the hydrazinolysis of corresponding esters. This common method involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent such as ethanol. For instance, the synthesis of 2-(4-acetamidophenoxy)acetohydrazide involves the hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate. nih.gov Another approach is the reaction of an acyl chloride with hydrazine.
These general strategies provide a foundation for the synthesis of a diverse range of acetohydrazide derivatives, which can then be utilized in further synthetic transformations. The reactivity of the hydrazide functional group is central to their utility as precursors in organic synthesis.
N-(4-Fluorophenyl)acetohydrazide as a Key Precursor in Organic Synthesis
This compound is a particularly useful precursor due to the presence of the fluorine atom, which can influence the biological activity and physicochemical properties of the final products. Its synthetic utility is primarily demonstrated through condensation and cyclization reactions.
A significant application of this compound is its condensation reaction with various carbonyl compounds, such as aldehydes and ketones. libretexts.orgvanderbilt.edusavemyexams.com This reaction typically occurs under reflux in a solvent like ethanol, sometimes with a few drops of an acid catalyst, to yield N-acylhydrazones. nih.gov For example, the reaction of 2-(4-fluorophenyl)acetohydrazide (B1309197) with 4-fluorobenzaldehyde (B137897) results in the formation of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. nih.gov
These condensation reactions are a type of alpha substitution reaction where the enolate of one carbonyl compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of another. libretexts.org The resulting N-acylhydrazones are stable intermediates that can be isolated and purified, or used directly in subsequent reactions.
Table 1: Examples of Condensation Reactions with this compound Analogs
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-(4-fluorophenyl)acetohydrazide | 4-fluorobenzaldehyde | N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide nih.gov |
| Acethydrazide | 4-fluorobenzophenone | N′-(4-Fluorobenzylidene)acetohydrazide nih.gov |
This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as an N-acylhydrazone, which then undergoes intramolecular cyclization to form a stable heterocyclic ring.
1,2,4-Triazoles are a class of heterocyclic compounds with significant biological activities. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes involving hydrazides and their derivatives. One common method is the reaction of hydrazonoyl chlorides with a nitrile source, which generates a nitrile imine in situ that then undergoes a [3+2] cycloaddition. mdpi.com Another approach involves the oxidative cyclization of thiosemicarbazones.
While direct synthesis of triazoles from this compound is a specific area of interest, general methods for triazole synthesis often involve related precursors. For instance, the reaction of 4-substituted benzohydrazides with α-(1,2,4-triazol-1-yl)-4-substituted acetophenones can yield hydrazones that are precursors to other heterocyclic systems. researchgate.net The synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones can be achieved from the corresponding hydrazide through a multi-step process involving the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization. nih.gov
1,3,4-Oxadiazoles are another important class of heterocyclic compounds that can be synthesized from hydrazide derivatives. A prevalent method is the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. acs.org For instance, N-acylhydrazones can be cyclized using various reagents to afford 1,3,4-oxadiazoles. nih.gov
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved by reacting aryl amidoximes with methyl 2-chloro-2-oxoacetate, followed by reaction with hydrazine and subsequent condensation with aldehydes. nih.gov This highlights the versatility of hydrazide-related intermediates in forming oxadiazole rings.
Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are readily synthesized from hydrazines and their derivatives. A classic method is the Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. rhhz.net
More contemporary methods include the cyclocondensation of hydrazones. For example, hydrazones derived from galloyl hydrazide can be cyclized using a mixture of phosphoryl trichloride (B1173362) and dimethylformamide (Vilsmeier-Haack reagent) to produce 4-formyl pyrazole (B372694) derivatives. chemmethod.com Another approach involves the cyclization of o-alkynylchalcones with hydrazine in methanol (B129727), which provides a straightforward route to fused pyrazole derivatives. rhhz.net The reaction of 2-hydroxyimino-1-(4-fluorophenyl)butane-1,3-dione with hydrazine hydrate leads to the formation of 3-methyl-4-nitroso-5-(4-fluorophenyl)-1H-pyrazole. sfu-kras.ru
Cyclization Reactions to Form Heterocyclic Scaffolds
Formation of Thiazolidinone Derivatives
Thiazolidin-4-ones are a significant class of heterocyclic compounds, and their synthesis often involves the cyclization of Schiff bases with mercaptoacetic acid. While direct synthesis from this compound is a specialized area, the general principles for forming thiazolidinone derivatives from hydrazide precursors are well-established. Typically, a hydrazide is first condensed with an appropriate aldehyde or ketone to form a hydrazone (a type of Schiff base). This intermediate then undergoes cyclization with thioglycolic acid (mercaptoacetic acid) to yield the 4-thiazolidinone (B1220212) ring. The reaction is often catalyzed by a dehydrating agent or carried out in a solvent that facilitates the removal of water.
The general synthetic pathway can be outlined as follows:
Formation of Hydrazone: this compound is reacted with an aldehyde or ketone.
Cyclization: The resulting hydrazone is treated with thioglycolic acid, often in the presence of a catalyst like anhydrous zinc chloride, to yield the thiazolidinone derivative. nih.gov
Microwave irradiation has also been explored as an efficient and environmentally friendly method for synthesizing 4-thiazolidinone derivatives. sysrevpharm.orghec.gov.pk This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.
Derivatization for Schiff Bases and Hydrazones
The reaction of this compound with various aldehydes and ketones is a cornerstone of its chemical utility, leading to the formation of N-acylhydrazones, which are a subclass of Schiff bases. nih.govnih.govchemrxiv.orgrjptonline.org This condensation reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid. sysrevpharm.orgnih.gov
The general reaction is: This compound + Aldehyde/Ketone ⇌ N-acylhydrazone + Water
This reaction is versatile, allowing for the introduction of a wide array of substituents by varying the aldehyde or ketone reactant. For instance, the reaction of 2-(4-fluorophenyl)acetohydrazide with 4-fluorobenzaldehyde yields N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. nih.gov Similarly, reactions with other aromatic aldehydes can introduce different functionalities to the final molecule. mdpi.com The resulting hydrazones are often stable, crystalline solids that can be easily purified by recrystallization. nih.gov
These hydrazones are not merely final products but also serve as crucial intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones, as mentioned previously. nih.govsysrevpharm.org The presence of the azomethine group (-N=CH-) is a characteristic feature of these compounds and is readily identifiable by spectroscopic methods. mdpi.com
Table 1: Examples of Schiff Bases/Hydrazones from Hydrazide Derivatives
| Hydrazide Reactant | Carbonyl Reactant | Resulting Schiff Base/Hydrazone | Reference |
| 2-(4-fluorophenyl)acetohydrazide | 4-fluorobenzaldehyde | N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | nih.gov |
| Cyanoacetyl hydrazine | 3-acetylpyridine | 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide | nih.gov |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted benzaldehydes | Various 1,2,4-triazole Schiff base derivatives | mdpi.com |
| 4-(Trifluoromethyl)benzohydrazide | Various aldehydes and ketones | 4-(Trifluoromethyl)benzohydrazide-based hydrazones | mdpi.com |
| Phenyl hydrazine | Various aromatic aldehydes | Phenylhydrazine (B124118) Schiff base derivatives | rjptonline.org |
Mechanistic Insights into Synthesis Pathways
Nucleophilic Addition Reactions
The formation of Schiff bases and hydrazones from this compound is a classic example of a nucleophilic addition reaction to a carbonyl group. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction mechanism can be catalyzed by either acid or base.
In a typical scenario, the nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of the hydrazone. libretexts.org
The general steps are:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation and Dehydration: The intermediate is protonated, and a molecule of water is eliminated to form the stable hydrazone product.
The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com
Dehydrocyclization Processes
Dehydrocyclization is a chemical reaction that involves the formation of a ring structure from an open-chain compound with the loss of hydrogen. In the context of hydrazide chemistry, this process is fundamental to the synthesis of various heterocyclic compounds. For instance, the formation of thiazolidinones from hydrazones (derived from hydrazides) and thioglycolic acid is a type of dehydrocyclization reaction. nih.gov
While the term dehydrocyclization is broadly used in processes like catalytic reforming to produce aromatics from paraffins, the underlying principle of forming a cyclic structure through the removal of atoms (often as a small molecule like water or hydrogen sulfide) is applicable here. osti.govgoogle.com In the synthesis of 4-thiazolidinones, the cyclization step involves the formation of new carbon-sulfur and carbon-nitrogen bonds to close the ring, accompanied by the elimination of a water molecule.
Green Chemistry Approaches in Hydrazide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides and their derivatives to develop more environmentally benign and efficient processes. unibo.itpsu.edu These approaches focus on reducing waste, using less hazardous solvents, and employing energy-efficient reaction conditions.
Key green chemistry strategies in this area include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol.
Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. For example, L-proline has been used as an organocatalyst for the synthesis of hydrazide derivatives, offering high yields and easy work-up. mdpi.com Natural zeolites have also been investigated as reusable heterogeneous catalysts. psu.edu
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. hec.gov.pk
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, such as mechanical grinding, which can significantly reduce waste and simplify product isolation. mdpi.com
These green approaches not only make the synthesis of hydrazides and their derivatives more sustainable but can also offer economic advantages through reduced solvent usage and energy consumption. unibo.itmdpi.com
Advanced Structural Characterization and Solid State Analysis
X-ray Crystallography Studies of N-(4-Fluorophenyl)acetohydrazide Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on derivatives of this compound, such as N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, have provided precise data on their crystal and molecular structures. This derivative is synthesized from the parent compound, this compound, by refluxing it with 4-fluorobenzaldehyde (B137897) in ethanol. nih.gov
The crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide has been determined through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The detailed unit cell parameters and space group information are critical for defining the crystal packing and symmetry. For context, other related hydrazide compounds, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, have been found to crystallize in different systems, like the triclinic system with a P-1 space group, illustrating the structural diversity within this class of molecules.
Table 1: Crystal Data for N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide
| Parameter | Value |
|---|---|
| Formula | C₁₅H₁₂F₂N₂O |
| Molecular Weight | 274.27 |
| Crystal System | Monoclinic |
| a (Å) | 13.8754 (15) |
| b (Å) | 12.5349 (13) |
| c (Å) | 7.7093 (8) |
| β (°) | 93.566 (2) |
| Volume (ų) | 1338.3 (2) |
| Z | 4 |
Data sourced from Fun, H. K., et al. (2011). nih.gov
The molecular conformation of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide is characterized by a significant twist between its two aromatic rings. The dihedral angle between the 4-fluorophenyl rings is 48.73 (8)°. nih.gov The central hydrazine (B178648) linker is also slightly twisted. nih.gov The precise measurement of torsion angles is essential for defining the molecule's shape in the solid state.
Key torsion angles reveal the planarity and orientation of different molecular fragments. For instance, in N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, the C9-N1-N2-C8 torsion angle is 172.48 (12)°, indicating a nearly trans conformation across this bond, though with a slight deviation from perfect planarity. nih.gov The torsion angles N1-N2-C8-C7 and N2-N1-C9-C10 were found to be 169.41 (12)° and 174.13 (11)°, respectively. nih.gov In a related derivative, (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide, the dihedral angles between the benzene (B151609) rings were found to be approximately 74° across four independent molecules in the asymmetric unit. nih.gov
The stability of the crystal lattice of this compound derivatives is governed by a network of non-covalent interactions. In the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, molecules are linked by strong N—H···O hydrogen bonds, forming one-dimensional supramolecular chains along the c-axis. nih.gov These primary interactions are further supported by weaker C—H···O hydrogen bonds. nih.gov
In addition to hydrogen bonding, the crystal packing is consolidated by π-system interactions. A notable π–π stacking interaction occurs between the benzene rings of adjacent molecules, with a centroid–centroid separation of 3.6579 (10) Å. nih.gov The structure is also stabilized by C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a benzene ring on a neighboring molecule. nih.gov These varied interactions create a robust three-dimensional architecture. Similarly, in other related hydrazones, N—H—O hydrogen bonds are observed to form dimeric structures. nih.gov
Hydrazides and their derivatives possess the potential for tautomerism, most commonly the amide-iminol tautomerism, which can be represented as a keto-enol equilibrium. In the solid state, the specific tautomer that crystallizes can be influenced by the local crystalline environment, including hydrogen bonding and packing forces. While specific studies on the tautomeric forms of this compound in the solid state are not widely reported, research on related systems highlights the importance of this phenomenon. For example, studies on isoquinolinone–arylidenehydrazine derivatives have shown that both keto- and enol-form crystalline structures can be obtained from the same compound. mdpi.com The determination of which tautomeric form is present in a crystal is crucial, as different tautomers can exhibit distinct physical and chemical properties. Advanced techniques like solid-state NMR, in conjunction with X-ray diffraction, are often employed to definitively identify the tautomeric state in solid samples. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of research in materials and pharmaceutical science. Different polymorphs of the same compound can have different stabilities, solubilities, and mechanical properties. This phenomenon can arise from variations in molecular conformation or intermolecular interactions. Research into related classes of compounds, such as other hydrazone derivatives, has revealed the existence of polymorphs where the key difference lies in the tautomeric form present (known as tautomeric polymorphism). bldpharm.com For instance, certain isoquinolinone–arylidenehydrazine compounds exhibit multiple crystalline structures with distinct fluorescence colors, arising from either keto-enol tautomerism or different packing arrangements (polymorphism). mdpi.com This highlights the likelihood that this compound or its derivatives could also exhibit polymorphism, a factor that would be significant for any potential application.
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for confirming the identity and elucidating the structural features of this compound.
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For N'-(4-Fluorophenyl)acetohydrazide, the spectrum recorded in DMSO-d₆ shows distinct signals corresponding to the different types of protons. rsc.org
Table 2: ¹H NMR Data for N'-(4-Fluorophenyl)acetohydrazide in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 9.78 | Singlet | -NH- (amide) |
| 7.36 | Doublet | Aromatic CH |
| 7.27 | Doublet of doublets | Aromatic CH |
| 7.18-7.11 | Multiplet | Aromatic CH |
| 6.77-6.71 | Multiplet | Aromatic CH |
| 1.92 | Singlet | -CH₃ (acetyl) |
Data sourced from Chen, J., et al. (2017). rsc.org
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H bonds of the hydrazide group, the C=O (amide I) bond, and the C-N and N-N bonds. In related pyridine (B92270) acetohydrazide derivatives, strong absorption bands for C=O and NH₂ groups are key identifiers. mdpi.com Complexation or changes in hydrogen bonding can cause shifts in the positions of these bands, providing insight into intermolecular interactions.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For N'-(4-Fluorophenyl)acetohydrazide, HRMS analysis using electrospray ionization (ESI) in negative mode shows an ion peak at m/z 167.0632. rsc.org This corresponds to the deprotonated molecule [M-H]⁻ and is in excellent agreement with the calculated value of 167.0626 for the formula C₈H₈FN₂O, thus confirming the molecular composition. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a cornerstone in the characterization of this compound. These methods probe the vibrational modes of the molecule's constituent bonds, offering a unique fingerprint of its functional groups.
The FT-IR and FT-Raman spectra of this compound and its derivatives exhibit distinct bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations are typically observed in the range of 3229-3462 cm⁻¹ in FT-IR spectra. hilarispublisher.com For instance, in a related compound, N'-Benzylideneacethydrazide, the N-H stretching bands appear at 3337 cm⁻¹ and 3229 cm⁻¹. hilarispublisher.com
The carbonyl (C=O) stretching vibration is a strong and characteristic band in the FT-IR spectrum. For N'-Benzylideneacethydrazide, a related hydrazide, the C=N stretching vibration is observed at 1609 cm⁻¹. hilarispublisher.com The carbon-fluorine (C-F) bond, a key feature of the titular compound, also gives rise to a characteristic vibrational band.
The analysis of these vibrational frequencies, often supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's structure and bonding. scispace.com
Table 1: Characteristic Vibrational Frequencies for Related Hydrazide Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3229 - 3462 | hilarispublisher.com |
| C=N | Stretching | ~1609 | hilarispublisher.com |
| C-H (aromatic) | Stretching | ~3036 - 3040 | scispace.com |
| C-H (aliphatic) | Stretching | ~2831 - 2954 | scispace.com |
Note: Data presented is for related hydrazide and piperazine (B1678402) derivative compounds as a reference for the expected vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provide detailed information about the chemical environment of each atom and their connectivity.
The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring atoms. For a similar compound, N'-(4-Fluorophenyl)acetohydrazide (1b), the ¹H NMR spectrum in DMSO-d₆ shows a singlet at 9.78 ppm (1H), a doublet at 7.36 ppm (J = 2.0 Hz, 1H), a doublet of doublets at 7.27 ppm (J = 7.8, 1.2 Hz, 1H), a multiplet between 7.18-7.11 ppm (1H), a multiplet between 6.77-6.71 ppm (2H), and a singlet at 1.92 ppm (3H). rsc.org The high-resolution mass spectrometry (HRMS) data for the [M-H]⁻ ion was calculated as 167.0626 and found to be 167.0632. rsc.org
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. In related structures, the carbonyl carbon (C=O) typically appears downfield, at chemical shifts greater than 155 ppm. nih.gov The aromatic carbons of the fluorophenyl ring will exhibit characteristic shifts influenced by the fluorine substituent.
Table 2: ¹H NMR Chemical Shifts for N'-(4-Fluorophenyl)acetohydrazide (1b) in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 9.78 | s | 1H | NH | rsc.org |
| 7.36 | d (J = 2.0 Hz) | 1H | Ar-H | rsc.org |
| 7.27 | dd (J = 7.8, 1.2 Hz) | 1H | Ar-H | rsc.org |
| 7.18-7.11 | m | 1H | Ar-H | rsc.org |
| 6.77-6.71 | m | 2H | Ar-H | rsc.org |
| 1.92 | s | 3H | CH₃ | rsc.org |
NMR data, particularly through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide insights into the preferred conformation of the molecule in solution. nih.gov For instance, the relative orientation of the acetohydrazide moiety and the 4-fluorophenyl ring can be inferred from NOE cross-peaks between specific protons. In a study on a related compound, N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, the torsion angles within the hydrazine group were determined to be 172.48 (12)°, 169.41 (12)°, and 174.13 (11)°, indicating a relatively twisted conformation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For N'-(4-Fluorophenyl)acetohydrazide, the HRMS (ESI) calculated value for the [M-H]⁻ ion is 167.0626, with an experimental value of 167.0632. rsc.org
The fragmentation of the molecular ion in the mass spectrometer can reveal characteristic losses of neutral fragments, such as the acetyl group or parts of the fluorophenyl ring, which helps to confirm the proposed structure. libretexts.org
Table 3: High-Resolution Mass Spectrometry Data for N'-(4-Fluorophenyl)acetohydrazide
| Ion | Calculated m/z | Found m/z | Reference |
| [M-H]⁻ | 167.0626 | 167.0632 | rsc.org |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl and hydrazide functional groups. For a related compound, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, a UV-Vis maximum was observed at 273 nm in DMSO. bas.bg The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For this compound, this analysis typically focuses on the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
The theoretical composition of this compound is derived from its molecular formula, C₈H₉FN₂O. Based on the atomic masses of its constituent elements, the expected weight percentages are calculated. These theoretical values serve as a benchmark against which experimental results, typically obtained from combustion analysis, are compared. A close correlation between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized compound.
Detailed research findings from various studies that have synthesized and characterized derivatives of this compound often rely on this fundamental analysis to confirm the structure of their precursors. While specific experimental data for this compound itself is not always explicitly detailed in broader studies focusing on its subsequent reaction products, the principle of compositional verification remains a critical step in the synthetic process.
Below is a data table summarizing the theoretical elemental composition of this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 56.48 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.33 |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.17 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.47 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.40 |
| Total | 168.171 | 100.00 |
Note: The values in this table are calculated based on the molecular formula and standard atomic weights. Experimental values from laboratory analysis would be expected to be in close agreement with these figures.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For N-(4-fluorophenyl)acetohydrazide, these calculations are typically performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to ensure reliable predictions of its behavior.
Geometry Optimization and Electronic Structure Determination
The first step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For molecules similar to this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles ajchem-a.com. The optimized geometry reveals a non-planar structure, a common feature for such compounds, which arises from the spatial arrangement of the fluorophenyl ring and the acetohydrazide side chain. This optimized structure is the foundation for all subsequent electronic property calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.
A smaller energy gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, indicating that the molecule is more likely to undergo charge transfer. For analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV ajchem-a.com. This relatively large gap indicates good kinetic stability. The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties of a Related Fluorophenyl Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5743 ajchem-a.com |
| ELUMO | -2.0928 ajchem-a.com |
| Energy Gap (ΔE) | 4.4815 ajchem-a.com |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as an illustrative example.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. Higher stabilization energies indicate more intense intramolecular charge transfer (ICT) and greater molecular stability.
For this compound, significant interactions would be expected between the lone pairs (LP) of the nitrogen and oxygen atoms and the antibonding (π) orbitals of the aromatic ring and carbonyl group. These hyperconjugative interactions lead to the delocalization of electron density, which is crucial for stabilizing the molecular structure. In related systems, interactions such as n → π and π → π* can result in stabilization energies ranging from approximately 10 to 50 kcal/mol, highlighting the importance of electron delocalization.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are typically located around the electronegative oxygen and nitrogen atoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density. These are susceptible to nucleophilic attack and are generally found around the hydrogen atoms, particularly the N-H protons.
Green Regions: Represent neutral or near-zero potential.
The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, which is invaluable for predicting its interaction with other chemical species.
Global Reactivity Descriptors (e.g., Global Hardness)
Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT and include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder" molecule, which is less reactive and more stable.
Global Softness (S): The reciprocal of global hardness (S = 1 / η). "Soft" molecules are more reactive.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.
For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these parameters have been calculated, showing a global hardness of 2.2407 eV, indicating significant stability ajchem-a.com.
Table 2: Global Reactivity Descriptors for a Related Fluorophenyl Compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.3335 ajchem-a.com |
| Global Hardness (η) | 2.2407 ajchem-a.com |
| Global Softness (S) | 0.4462 ajchem-a.com |
| Electrophilicity Index (ω) | 4.1904 ajchem-a.com |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as an illustrative example.
Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy Changes)
DFT calculations can also predict the thermodynamic properties of a molecule at different temperatures. By performing vibrational frequency analysis, properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be determined. These calculations are essential for understanding the stability of the compound under various thermal conditions and for predicting the thermodynamics of chemical reactions it might undergo.
Studies on similar organic molecules show that thermodynamic functions like heat capacity, entropy, and enthalpy increase with temperature. This is attributed to the enhancement of molecular vibrational intensities as the temperature rises. These theoretical thermodynamic data are valuable for further thermochemical calculations and for predicting the compound's behavior in different environments.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| Nitrogen |
| Oxygen |
Prediction and Simulation of Spectroscopic Properties (IR, Raman, NMR Chemical Shifts)
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of hydrazide derivatives. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra (FT-IR, FT-Raman, and NMR) can be generated that closely correlate with experimental findings. nih.govscispace.com
For hydrazone derivatives, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have proven effective in assigning vibrational modes. scispace.comnih.gov For instance, in studies of similar structures, the N-H stretching vibrations are computationally predicted and experimentally observed in the 3300-3500 cm⁻¹ region. nih.gov The C=O stretching frequency is another key vibrational mode for hydrazides, and its calculated value helps in understanding the electronic environment of the carbonyl group.
Theoretical NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scispace.com These calculations provide valuable data for the structural elucidation of complex organic molecules. For example, in a study on 1-(4-chlorophenyl) piperazine (B1678402), a related structure, the theoretical ¹H and ¹³C NMR chemical shifts showed good agreement with experimental data, aiding in the complete assignment of signals. scispace.com Similar computational approaches are applied to this compound to predict its NMR spectrum and understand the influence of the fluorine substituent on the electronic environment of nearby protons and carbons.
Below is a representative table illustrating the kind of data generated in such computational studies, comparing theoretical and experimental vibrational frequencies for a related hydrazone compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|---|
| N-H Stretch | 3380 | 3383 | 3431 | ν(N-H) (100%) |
| C-H Stretch (Aromatic) | 3060 | 3065 | 3070 | ν(C-H) |
| C=O Stretch | 1670 | 1668 | 1685 | ν(C=O) |
| C=N Stretch | 1605 | 1608 | 1610 | ν(C=N) |
Molecular Modeling and Dynamics Studies
Molecular modeling techniques are essential for exploring the potential of hydrazide derivatives as ligands for biological targets. These studies simulate the interaction between the small molecule and a macromolecule, such as a protein or DNA, providing insights into binding mechanisms and affinity.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. cmjpublishers.com For hydrazide derivatives, docking studies have been performed to evaluate their potential as inhibitors of various enzymes, such as enoyl-ACP reductase, dihydrofolate reductase (DHFR), and the main protease of SARS-CoV-2. nih.govmdpi.com
In these studies, the this compound moiety can form crucial interactions within the active site of the target protein. Hydrogen bonds are commonly observed involving the hydrazide's N-H and C=O groups, which can act as hydrogen bond donors and acceptors, respectively. mdpi.com The fluorophenyl ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov
The output of a docking study is typically a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. Lower scores generally indicate a more favorable binding interaction.
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| VEGFR-2 (4ASD) | Phthalazine (B143731) Derivative | -95.86 | Cys919, Glu883, Asp1044 | Hydrogen Bond |
| DHFR (1DF7) | Pyrrole Derivative | -8.5 | ARG60, ARG32, GLN28 | Hydrogen Bond |
| COVID-19 Main Protease (6LU7) | CCPEHP | -6.4 | His41, Cys145 | Hydrogen Bond, Hydrophobic |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and interactions. sciepub.com Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). researchgate.net
RMSD: This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable RMSD plot over the simulation time (e.g., 100 ns) suggests that the complex has reached equilibrium and remains stable. researchgate.net
RMSF: This metric indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions, such as loops, denote greater flexibility, while lower values in the binding site can signify stable ligand interactions. nih.gov
These simulations confirm whether the key interactions observed in the static docking pose are maintained in a dynamic, solvated environment. nih.govresearchgate.net
To obtain a more accurate estimation of binding affinity than docking scores, post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the snapshots from an MD trajectory. nih.govelsevierpure.com These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govsci-hub.se
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This energy is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov MM/GBSA calculations are valuable for ranking different ligands and for refining the results from initial docking screens, helping to eliminate false positives. nih.govresearchgate.net
Theoretical Studies on Tautomerism and Conformational Landscapes
Hydrazides and N-acylhydrazones can exist in different tautomeric and conformational forms. researcher.life Theoretical calculations are instrumental in mapping the potential energy surface to identify the most stable structures. nih.govrcsi.com For this compound, tautomerism can occur, for instance, between the amide and imidic acid forms. Computational studies can determine the relative energies of these tautomers, revealing the predominant species under given conditions. nih.gov
Conformational analysis, often performed using DFT methods, investigates the rotation around single bonds, such as the C-N and N-N bonds. nih.govmdpi.com These studies reveal the preferred dihedral angles and the energy barriers between different conformers. rcsi.com For N-acylhydrazones, the conformation around the amide bond (O=C-N-X) can be either antiperiplanar or synperiplanar, and computational analysis can predict which is more stable. nih.gov This information is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Atoms-in-Molecule (AIM) Analysis for Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, is a powerful theoretical framework used to analyze the electron density topology of a molecule. wikipedia.orguni-rostock.de It allows for the rigorous definition of atoms within a molecule and the characterization of chemical bonds and other interactions. ias.ac.in
AIM analysis is particularly useful for studying hydrogen bonds. tandfonline.com By locating the bond critical point (BCP) between a hydrogen donor and acceptor, AIM can quantify the strength and nature of the interaction. ias.ac.in Key topological parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the interaction. For a typical hydrogen bond, there is a low value of ρ and a positive value of ∇²ρ, which is characteristic of closed-shell interactions (i.e., non-covalent bonds). tandfonline.com In the context of this compound, AIM can be used to characterize both intramolecular hydrogen bonds (e.g., between the N-H group and a nearby acceptor atom) and intermolecular hydrogen bonds that dictate crystal packing. javeriana.edu.co
Academic Applications of N 4 Fluorophenyl Acetohydrazide and Its Derivatives in Chemical Research
Building Blocks for Complex Organic Molecules
N-(4-fluorophenyl)acetohydrazide serves as a crucial starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds and Schiff bases. The reactivity of the hydrazide group allows for condensation reactions with various aldehydes and ketones, leading to the formation of hydrazones. These hydrazones are not only stable compounds in their own right but also act as versatile intermediates for further synthetic transformations.
For instance, the reaction of 2-(4-fluorophenyl)acetohydrazide (B1309197) with 4-fluorobenzaldehyde (B137897) yields N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. nih.govresearchgate.net This seemingly simple condensation provides a scaffold that can be further modified. The resulting aroylhydrazones are recognized as important intermediates in the synthesis of biologically active compounds. nih.govresearchgate.net The presence of the fluorine atoms in these molecules can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for medicinal chemistry applications.
The general synthetic route involves refluxing an equimolar mixture of the acetohydrazide and an appropriate aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst. nih.govresearchgate.net This straightforward procedure makes a wide array of derivatives accessible for further research and application.
Ligand Design for Coordination Chemistry and Metal Complexes
The hydrazide and its derivative hydrazones are excellent ligands for the coordination of metal ions. The presence of nitrogen and oxygen donor atoms in the hydrazone linkage (–C=N–N–C=O) allows them to act as chelating agents, forming stable complexes with various transition metals. researchgate.netmdpi.com The design of these ligands can be fine-tuned by modifying the aldehyde or ketone precursor, thereby influencing the coordination geometry and the properties of the resulting metal complexes. nih.gov
Research has shown that hydrazone derivatives of this compound can coordinate with metal ions like cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The ligand often binds to the metal ion in a bidentate fashion through the azomethine nitrogen and the enolic carbonyl oxygen. researchgate.net The resulting metal complexes exhibit diverse coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.net These metal complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. uni-wuerzburg.de
Investigation of Enzyme Inhibition Mechanisms (In Vitro and Computational Studies)
Derivatives of this compound have been extensively studied for their potential to inhibit various enzymes, playing a role in the investigation of enzyme structure and function, and in the development of potential therapeutic agents.
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary target for the management of Alzheimer's disease. While direct studies on this compound itself are limited in this context, the broader class of hydrazone derivatives has shown promise as AChE inhibitors. The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the hydrolysis of the neurotransmitter acetylcholine. The presence of a fluorine atom can enhance the inhibitory activity due to its electronegativity and ability to form hydrogen bonds. nih.gov Computational docking studies are often employed to understand the binding interactions between the inhibitor and the enzyme's active site residues.
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important strategy for managing type 2 diabetes. acs.org Various derivatives of this compound have been investigated as α-glucosidase inhibitors. acs.orgresearchgate.net The inhibitory activity is often attributed to the structural similarity of these compounds to the natural substrate of the enzyme, allowing them to bind to the active site and block its function. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings can significantly influence the inhibitory potency. acs.org
For example, a series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazole-4-carbaldehyde and anilines, which share structural similarities with derivatives of this compound, have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug acarbose. acs.org
| Compound | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|
| Acarbose (Standard) | 822.9 | mdpi.com |
| 2-(3′,4′-dihydroxyphenyl)-2,3-dihydro-4,6-dihydroxy-2-(methoxy)-3-benzofuranone | 1.8 | mdpi.com |
| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | 1.32 | mdpi.com |
| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | 1.77 | mdpi.com |
Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and plays a role in protecting against oxidative stress. mdpi.comnih.gov The inhibition of PON1 can have implications for cardiovascular health. While specific data on this compound is not abundant, related sulfonamide derivatives have been shown to inhibit PON1. researchgate.net For instance, novel 1,4-dihydropyridine (B1200194) substituted sulfonamide derivatives have been synthesized and evaluated as PON1 inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Computational studies often accompany in vitro assays to elucidate the binding modes of these inhibitors within the active site of PON1. researchgate.net
| Compound | PON1 IC50 (µM) | Reference |
|---|---|---|
| Sulfonamide substitute 1,4-dihydropyridine derivative (Compound 1) | 8.04 | researchgate.net |
| Benzidine | 1.26 x 10-4 M | dergipark.org.tr |
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by Helicobacter pylori. The inhibition of urease is a target for treating peptic ulcers and other related conditions. Hydrazide derivatives are known to be effective urease inhibitors. nih.govnih.gov The mechanism of inhibition often involves the chelation of the nickel ions in the active site of the enzyme by the inhibitor.
| Compound | Xanthine Oxidase IC50 (µM) | Reference |
|---|---|---|
| Allopurinol (Standard) | 4.2 | mdpi.com |
| Acacetin | 0.58 | mdpi.com |
| 4-Nitrocinnamic acid | 23.02 | nih.gov |
| N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivative (Compound 26) | 0.3 | nih.gov |
Kinase Inhibition (EGFR, PARP, Yck2)
Derivatives of this compound have been investigated as inhibitors of several crucial kinases implicated in cancer and fungal infections.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline (B50416) scaffold is a well-established core for EGFR inhibitors. nih.govnih.gov Research has shown that 4-anilinoquinoline and quinazolinone derivatives can exhibit potent antitumor activities by targeting EGFR. nih.govnih.gov Some of these derivatives incorporate a hydrazide or a structurally similar acetohydrazide linker. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized, with the most potent compound, featuring a 4-chlorophenoxy group, showing significant antiproliferative activity and inhibiting EGFR with an IC50 value of 0.069 µM. nih.gov Another study on phthalazine-based derivatives reported that a compound containing an acetohydrazide moiety induced apoptosis in breast cancer cells through an EGFR-mediated pathway. researchgate.net Although not directly this compound, these findings suggest that the acetohydrazide group can be a key component in designing new EGFR inhibitors. The general structure of EGFR inhibitors often includes a heterocyclic core that binds to the ATP-binding site of the kinase. nih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors represent a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms. nih.gov The core structure of many PARP inhibitors includes a benzamide (B126) moiety, which mimics the nicotinamide (B372718) portion of the natural substrate NAD+. researchgate.netresearchgate.net While direct studies on this compound as a PARP inhibitor are limited, research on related structures is insightful. For example, salicylaldehyde-derived piperazine-functionalized hydrazone ligands have been used to create platinum(II) complexes that show synergistic anticancer effects with known PARP inhibitors like olaparib. rsc.org This suggests that hydrazone-containing compounds can play a role in therapeutic strategies involving PARP inhibition, potentially by enhancing the efficacy of existing drugs.
Yeast Casein Kinase 2 (Yck2) Inhibition: The fungal kinase Yck2 is a promising target for the development of new antifungal agents, particularly for overcoming resistance to existing drugs like echinocandins. nih.gov The presence of a p-fluorophenyl group has been identified as a key feature in some potent Yck2 inhibitors. nih.gov In structural studies of Yck2 in complex with an inhibitor, the p-fluorophenyl group was found to occupy a deep region of the ATP-binding site. nih.gov While the specific this compound scaffold has not been explicitly reported, the established importance of the fluorophenyl moiety in Yck2 inhibition highlights the potential of its derivatives in this area. nih.govfrontiersin.org Computational studies have also been employed to identify potential Yck2 inhibitors with structural similarities to known kinase inhibitors, further emphasizing the role of specific chemical moieties in binding affinity. nih.govfrontiersin.org
Table 1: Kinase Inhibition Studies of Structurally Related Derivatives
| Kinase Target | Derivative Class | Key Findings |
|---|---|---|
| EGFR | Quinazolin-4(3H)-one derivatives | Potent inhibition with IC50 values in the nanomolar range. nih.gov |
| EGFR | Phthalazine-acetohydrazide derivatives | Induction of apoptosis in breast cancer cells via EGFR mediation. researchgate.net |
| PARP | Platinum(II) complexes with hydrazone ligands | Synergistic anticancer effects with known PARP inhibitors. rsc.org |
| Yck2 | Pyrazolo[1,5-a]pyridine derivatives | The p-fluorophenyl group is crucial for binding to the kinase. nih.gov |
Studies on Human Sulfotransferase 1A1 (SULT1A1) Interactions
Human sulfotransferase 1A1 (SULT1A1) is a critical phase II drug-metabolizing enzyme responsible for the sulfonation of a wide variety of substrates, including hormones, neurotransmitters, and xenobiotics. mdpi.com Understanding the interaction of compounds with SULT1A1 is crucial for predicting their metabolic fate and potential for drug-drug interactions.
While no direct studies on the interaction of this compound or its derivatives with SULT1A1 have been reported, the general principles of SULT1A1 substrate selectivity provide a framework for potential interactions. SULT1A1 has a broad substrate specificity, with a preference for small phenolic compounds. mdpi.comnih.gov The binding of substrates to SULT1A1 can be influenced by the presence of a co-factor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov The conformational dynamics of the enzyme, particularly the flexibility of certain loop regions, also play a significant role in substrate recognition and binding. mdpi.comnih.gov Given that this compound contains a phenolic-like fluorophenyl group, it is plausible that it or its metabolites could interact with the active site of SULT1A1. Further experimental studies would be necessary to confirm and characterize any such interactions.
Mechanistic Studies of Antitumor Potential in this compound Derivatives (In Vitro Cell Line Studies)
The antitumor potential of this compound derivatives has been explored through in vitro studies on various cancer cell lines, with research focusing on their cytotoxic effects and the underlying molecular mechanisms.
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which are structurally very similar to this compound, demonstrated their potential as anticancer agents. nih.govresearchgate.net These compounds were particularly effective against the PC3 prostate carcinoma cell line. nih.gov The study also revealed that derivatives containing a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov
Further mechanistic insights come from studies on related hydrazide derivatives. For example, phthalazine (B143731) derivatives incorporating an acetohydrazide side chain have been shown to induce apoptosis in cancer cells. researchgate.net One such study on a phthalazine-acetohydrazide derivative demonstrated a significant increase in apoptosis in MDA-MB-231 breast cancer cells, suggesting an EGFR-mediated pathway. researchgate.net Another study on phthalazine derivatives showed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis. semanticscholar.org These findings suggest that this compound derivatives may exert their antitumor effects through the induction of programmed cell death and interference with the cell cycle.
Table 2: In Vitro Antitumor Activity of Structurally Related Derivatives
| Derivative Class | Cancer Cell Line | Key Mechanistic Findings |
|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | Potent cytotoxicity; nitro-substituted derivatives more active. nih.govresearchgate.net |
| Phthalazine-acetohydrazide | MDA-MB-231 (Breast) | Induction of apoptosis via an EGFR-mediated pathway. researchgate.net |
| Phthalazine derivatives | MCF-7, HepG-2 | Cell cycle arrest at G2/M phase and induction of apoptosis. semanticscholar.org |
Investigation of Antimicrobial and Antifungal Mechanisms
The hydrazide and hydrazone functionalities are present in a wide range of compounds exhibiting antimicrobial and antifungal properties. Derivatives of this compound are therefore of interest for their potential in combating microbial infections.
Antimicrobial Mechanisms: Hydrazide-hydrazone derivatives have been shown to possess significant antibacterial activity. nih.gov One proposed mechanism of action for some hydrazide-hydrazones is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govmdpi.com The presence of a fluorophenyl group can contribute to the antimicrobial potency. For instance, a series of hydrazones of 4-fluorobenzoic acid hydrazide were synthesized and evaluated for their antimicrobial activity, with some compounds showing activity comparable to the antibiotic ceftriaxone (B1232239) against Staphylococcus aureus. nih.gov
Antifungal Mechanisms: The antifungal activity of compounds containing a fluorophenyl group is often attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov Azoles, a major class of antifungal drugs, function through this mechanism by inhibiting the enzyme 14α-demethylase. nih.govnih.gov The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell membrane. Other proposed antifungal mechanisms for various compounds include the disruption of the plasma membrane, interference with ATP synthesis, and damage to mitochondria. nih.gov While specific mechanistic studies on this compound are not widely available, the established antifungal mechanisms of related fluorinated and hydrazone-containing compounds provide a strong basis for their potential mode of action.
Exploration in Material Science for Advanced Properties (e.g., Nonlinear Optical Materials)
The unique structural features of this compound derivatives, such as the presence of polarizable π-systems and hydrogen bonding motifs, make them attractive candidates for applications in material science, particularly in the development of nonlinear optical (NLO) materials.
Research on other acetohydrazide and hydrazone derivatives has demonstrated their potential as NLO materials. Organic NLO materials are of great interest due to their potential for large nonlinearities, fast response times, and structural tailorability. nih.gov The delocalization of π-electrons within the molecular framework is a key factor contributing to their NLO response. Studies on various hydrazone derivatives have shown that they can exhibit significant second- and third-order NLO properties, making them suitable for applications such as frequency generation and optical switching.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of hydrazides is a well-established area of organic chemistry, traditionally involving the reaction of esters, carboxylic acids, or acyl halides with hydrazine (B178648) hydrate (B1144303) or its derivatives. mdpi.com A common route involves the treatment of an appropriate ester with hydrazine hydrate. mdpi.com For instance, related compounds like N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazine have been synthesized by reacting p-chlorohypnone with acetohydrazide in refluxing ethanol. iucr.org Similarly, the reaction of 2-(4-fluorophenyl)acetohydrazide (B1309197) with 4-fluorobenzaldehyde (B137897) in the presence of an acid catalyst yields N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. nih.govresearchgate.net
Future research is likely to focus on developing more efficient, environmentally friendly, and atom-economical synthetic methods. This includes the exploration of:
Catalytic Methods: Copper-catalyzed multi-component reactions are emerging as a powerful strategy for synthesizing N′,N′-diaryl acylhydrazines, offering high regioselectivity and good yields under mild conditions. rsc.org Applying similar catalytic systems to the synthesis of N-(4-fluorophenyl)acetohydrazide could provide a more efficient and scalable process.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a facile method for preparing hydrazides, often in solvent-free conditions, which significantly reduces reaction times and environmental impact. mdpi.com
Novel Starting Materials: Investigating alternative precursors to the traditional ester or acyl chloride, potentially through C-H activation or other novel bond-forming strategies, could open up new synthetic pathways. For example, various synthetic routes have been developed for precursors like 4,4-bis(4-fluorophenyl)butyl halide, which is used in the synthesis of other complex molecules. mdpi.com
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling can provide crucial insights into their structure-property relationships.
Future research in this area will likely involve:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and spectroscopic signatures. For the related compound acetohydrazide, calculations have shown a significant rotational barrier around the C-N bond, indicating a planar sp2 nature for the central nitrogen atom, which influences its reactivity. chemicalbook.com Similar studies on this compound would elucidate the electronic effects of the 4-fluorophenyl group.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with other molecules. This is particularly important for understanding how it might interact in a biological or material science context.
Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR studies can correlate structural features with observed activities. This involves building statistical models that can predict the properties of new, unsynthesized compounds, thus accelerating the design of molecules with desired characteristics. nih.govnih.gov
Crystallographic data from related structures provides a solid foundation for these computational models, offering precise bond lengths, angles, and intermolecular interactions. For example, the crystal structure of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide reveals details about hydrogen bonding and π–π stacking interactions that stabilize the crystal lattice. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C15H12F2N2O |
| Molecular Weight | 274.27 |
| Crystal System | Monoclinic |
| Dihedral Angle between Benzene (B151609) Rings | 48.73 (8)° |
| C-N-N-C Torsion Angle | 172.48 (12)° |
| Key Intermolecular Interactions | N—H···O, C—H···O, π–π stacking |
Exploration of New Chemical Reactivities and Functionalizations
The reactivity of this compound is largely dictated by the nucleophilic character of the terminal -NH2 group and the electrophilic nature of the carbonyl carbon. The hydrazine moiety is a versatile functional group for chemical transformations. chemicalbook.com
Emerging research avenues in this domain include:
Synthesis of Heterocycles: Hydrazides are key precursors for a wide array of heterocyclic compounds, such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. mdpi.com Exploring the cyclization reactions of this compound with various electrophilic reagents could lead to novel heterocyclic systems with unique properties. For instance, cyanoacetohydrazide is a versatile intermediate for synthesizing a variety of heterocyclic compounds. mdpi.com
Schiff Base Condensation: The reaction of the hydrazide with aldehydes and ketones to form hydrazones (a type of Schiff base) is a fundamental transformation. chemicalbook.com While simple condensations are well-known, future work could explore reactions with more complex carbonyl compounds to create elaborate molecular architectures. researchgate.netnih.gov
N-N Bond Cleavage: Under certain conditions, the nitrogen-nitrogen bond in hydrazides can be cleaved. Research into the controlled cleavage of this bond in this compound could provide a novel route to substituted anilines or other nitrogen-containing compounds. mdpi.com
Functionalization of the Aromatic Ring: While the reactivity of the hydrazide group is primary, exploring electrophilic aromatic substitution or other functionalization reactions on the 4-fluorophenyl ring could yield a new class of derivatives.
Rational Design of Derivatives for Targeted Academic Investigations
The rational design of new molecules based on a parent structure is a cornerstone of modern chemical research. By modifying the structure of this compound, derivatives can be tailored for specific academic investigations.
Future directions in this area focus on:
Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be designed as fluorescent labels for biomolecules or as sensors for specific analytes. The rational design of 4-styrylcoumarin derivatives has demonstrated the feasibility of creating cost-effective fluorescent labels. nih.gov
Ligands for Metal Complexes: The hydrazide functionality can act as a ligand, coordinating to metal ions to form coordination complexes. The design and synthesis of such complexes could be explored for applications in catalysis, materials science, or as models for biological systems.
Probing Biological Systems: Hydrazone derivatives have been investigated for a wide range of biological activities. mdpi.com By systematically modifying the structure of this compound and creating a library of derivatives, researchers can conduct structure-activity relationship studies to probe interactions with specific biological targets. This approach is common in drug discovery, for example, in the development of benzodiazepine (B76468) analogs or androgen receptor antagonists. nih.govwikipedia.org
Materials Science: Incorporating the this compound scaffold into larger polymeric or supramolecular structures could lead to new materials with interesting properties, such as specific thermal stability, conductivity, or self-assembly behavior.
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Hydrazone Formation | Hydrazide + Aldehyde/Ketone | Hydrazone | nih.gov |
| Thiosemicarbazide (B42300) Synthesis | Hydrazide + Isothiocyanate | N-substituted Thiosemicarbazide | mdpi.com |
| Oxadiazole Synthesis | Hydrazide + Acylating/Dehydrating Agent | 1,3,4-Oxadiazole | mdpi.com |
| N-Alkylation | Hydrazide + Alkylating Agent | N-alkylated Hydrazide | mdpi.com |
Q & A
Q. What are the common synthetic routes for N-(4-fluorophenyl)acetohydrazide and its derivatives?
Methodological Answer: this compound derivatives are typically synthesized via condensation or multi-step reactions. A standard approach involves reacting hydrazine hydrate with ester intermediates under reflux conditions. For example, ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetate reacts with hydrazine hydrate in ethanol to yield the acetohydrazide core structure . Solvent-free mechanochemical synthesis is also employed: grinding acetohydrazide with aldehydes (e.g., pyridinecarboxaldehyde) in a mortar yields hydrazone derivatives . Key reagents include anhydrous K₂CO₃ for nucleophilic substitution and glacial acetic acid as a catalyst for imine formation .
Q. Which spectroscopic and analytical methods are used to characterize this compound derivatives?
Methodological Answer: Structural confirmation relies on:
- IR spectroscopy : Identification of N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretches .
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Matches calculated C, H, N percentages with experimental values .
Advanced Research Questions
Q. How can in vitro cytotoxicity assays be optimized to evaluate this compound derivatives?
Methodological Answer: The MTT assay is widely used to assess cytotoxicity. Key steps include:
- Cell lines : HCT116 (colon cancer) and MCF-7 (breast cancer) are standard models .
- Dose range : Test concentrations from 1–100 μM to determine IC₅₀ values. For example, derivatives like 11d and 11f show IC₅₀ values of 8.93–15.8 μM against HCT116, outperforming controls like gefitinib (IC₅₀ = 23.33 μM) .
- Controls : Use acarbose (IC₅₀ = 378 μM for α-glucosidase inhibition) or staurosporine (apoptosis inducer) as benchmarks .
- Data normalization : Express results as mean ± SEM (standard error of the mean) from triplicate experiments .
Q. How can molecular docking studies validate the bioactivity of this compound analogs?
Methodological Answer: Docking simulations (e.g., AutoDock Vina) predict binding interactions between derivatives and target proteins:
- Target selection : Acetylcholinesterase (AChE) for neuroactivity studies or α-glucosidase for antidiabetic potential .
- Protocol :
- Prepare ligand structures (e.g., protonation states) using Open Babel.
- Retrieve protein structures (e.g., PDB ID 4EY7 for AChE).
- Score binding affinities (ΔG values) and analyze hydrogen bonds/π-π interactions.
- Correlate docking scores with experimental IC₅₀ values to identify pharmacophores .
For instance, hydrazone derivatives exhibit strong interactions with AChE’s catalytic triad (Ser203, His447) .
Q. What strategies resolve contradictory bioactivity data among structurally similar analogs?
Methodological Answer: Contradictions may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -CN) enhance cytotoxicity but reduce solubility. For example, 11f (4-methoxyphenyl) shows higher activity (IC₅₀ = 6.84 μM) than 11e (4-cyanophenyl; IC₅₀ = 15.8 μM) due to improved bioavailability .
- Assay conditions : Varying pH, incubation time, or solvent (DMSO vs. ethanol) impacts results. Standardize protocols across replicates .
- Statistical rigor : Use ANOVA with post hoc Tukey’s test to confirm significance (p < 0.05) .
Q. How do crystallographic studies inform the design of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Conformational flexibility : Dihedral angles between aromatic rings (e.g., 48.73° in N′-(4-fluorobenzylidene) derivatives) influence steric interactions .
- Non-covalent interactions : Strong N–H···O hydrogen bonds and π-π stacking stabilize crystal packing, guiding solubility optimization .
- Torsional angles : Hydrazide backbone torsion (e.g., N1–N2–C8–C7 = 169.41°) correlates with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
